

Preclinical Profile of OPC-14523: A Novel Antidepressant Candidate

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Compound of Interest		
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Abstract

OPC-14523 is a novel investigational compound that has demonstrated significant antidepressant-like effects in a variety of preclinical models.[1][2] Its unique pharmacological profile, characterized by combined agonist activity at sigma (σ) and serotonin 1A (5-HT1A) receptors, distinguishes it from conventional antidepressants.[1][3] Preclinical data indicate a rapid onset of action and a mechanism that may offer advantages over selective serotonin reuptake inhibitors (SSRIs).[2] This document provides a comprehensive overview of the preclinical data for OPC-14523, including its receptor binding profile, in vivo efficacy in animal models of depression, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Pharmacological Profile Receptor Binding Affinity

OPC-14523 exhibits a high affinity for sigma receptors and the 5-HT1A receptor.[1] It also binds to the serotonin transporter (5-HTT), though with lower affinity.[1] Notably, the compound shows weak inhibitory activity on norepinephrine (NE) and dopamine (DA) reuptake and does not significantly inhibit monoamine oxidase (MAO) A or B activities or muscarinic receptors.[1]

Table 1: Receptor Binding and Transporter Inhibition Profile of OPC-14523



Target	Parameter	Value (nM)
Sigma Receptors	IC50	47-56
5-HT1A Receptor	IC50	2.3
5-HT Transporter	IC50	80
3H-5-HT Reuptake	IC50	27

Data compiled from multiple preclinical studies.[1]

Functional Activity

In vitro functional assays have confirmed that OPC-14523 acts as a partial agonist at both rat and human 5-HT1A receptors.[4] This activity is demonstrated by its ability to stimulate guanosine-5'-O-(3-[35S]thio)-triphosphate ([35S]GTPyS) binding in brain tissue, an effect that is blocked by the selective 5-HT1A receptor antagonist WAY-100635.[4] Electrophysiological studies have further shown that OPC-14523 functions as an agonist on both presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus (DRN) and postsynaptic 5-HT1A receptors in the hippocampus.[3]

Table 2: Functional Agonist Activity of OPC-14523 at 5-HT1A Receptors

Tissue/Cell Line	Parameter	pEC50	Emax (% of control agonist)
Rat Hippocampus	[35S]GTPyS binding	7.60 ± 0.23	41.1% (of (+)8-OH- DPAT)
Human Frontal Cortex	[35S]GTPyS binding	7.89 ± 0.08	64% (of (+)8-OH- DPAT)
CHO cells (human 5- HT1A)	[35S]GTPyS binding	8.0 ± 0.11	85.5% (of 5-HT)

Data represent the mean ± standard error of the mean.[4]



In Vivo Efficacy in Animal Models of Depression Forced Swimming Test (FST)

A single oral administration of OPC-14523 produced a significant antidepressant-like effect in the forced swimming test (FST) in both rats and mice.[1] This effect was observed without a concomitant increase in general locomotor activity.[1] Notably, the antidepressant-like effects of OPC-14523 were evident after a single dose, whereas conventional antidepressants like fluoxetine and imipramine required repeated administration over several days to produce a similar effect.[1]

Table 3: Antidepressant-Like Effects of OPC-14523 in the Forced Swimming Test

Species	Parameter	Value (mg/kg, p.o.)
Rat	ED50	27
Mouse	ED50	20

ED50 represents the dose required to produce a 50% reduction in immobility time.[1]

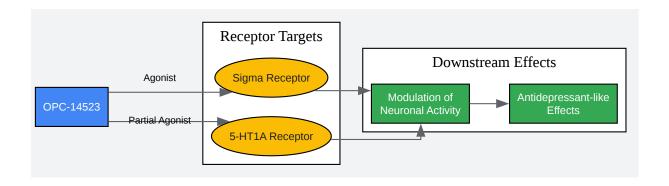
Mechanism of Antidepressant-Like Action

The acute antidepressant-like activity of OPC-14523 in the FST was blocked by pretreatment with either the sigma receptor antagonist NE-100 or the selective 5-HT1A receptor antagonist WAY-100635.[1] This indicates that the combined stimulation of both sigma and 5-HT1A receptors is essential for its rapid antidepressant effect.[1] Furthermore, at behaviorally effective doses, OPC-14523 attenuated forebrain 5-HT biosynthesis but did not inhibit 5-HT reuptake in vivo, suggesting a mechanism of action distinct from that of SSRIs.[1]

Signaling Pathways and Experimental Workflows Proposed Signaling Pathway of OPC-14523

The antidepressant-like effects of OPC-14523 are believed to be mediated through the synergistic activation of sigma and 5-HT1A receptors.





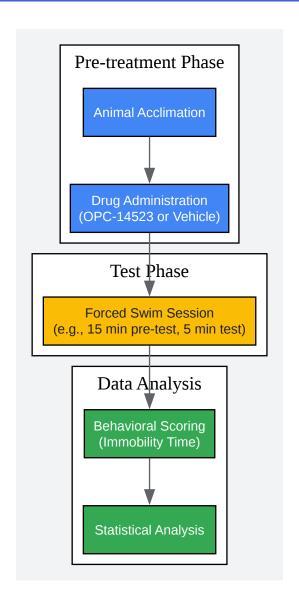
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Caption: Proposed signaling pathway of OPC-14523.

Experimental Workflow for the Forced Swimming Test

The FST is a widely used behavioral paradigm to assess antidepressant efficacy in rodents.





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Caption: Experimental workflow for the Forced Swimming Test.

Detailed Experimental Protocols Animals

Male Wistar rats or ICR mice have been used in the preclinical evaluation of OPC-14523.[1] Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Forced Swimming Test (FST)



The FST protocol generally involves a pre-test and a test session. On the first day (pre-test), animals are individually placed in a cylinder containing water (e.g., 25°C) for a period of 15 minutes. Twenty-four hours later, the animals are administered OPC-14523 or vehicle orally. Following a specified pre-treatment time (e.g., 60 minutes), the animals are placed back into the water-filled cylinder for a 5-minute test session. The duration of immobility during the test session is recorded. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

In Vitro [35S]GTPyS Binding Assay

This assay is used to determine the functional activity of OPC-14523 at 5-HT1A receptors. Membranes from rat hippocampus, human frontal cortex, or CHO cells expressing the human 5-HT1A receptor are incubated with varying concentrations of OPC-14523 in the presence of [35S]GTPyS.[4] The amount of [35S]GTPyS binding to the G-proteins coupled to the 5-HT1A receptors is then quantified. The potency (pEC50) and efficacy (Emax) of OPC-14523 are determined by comparing its effect to that of a full agonist like (+)-8-OH-DPAT or 5-HT.[4]

Electrophysiology

In vivo extracellular recordings from putative 5-HT neurons in the dorsal raphe nucleus (DRN) of anesthetized rats are performed to assess the effect of OPC-14523 on neuronal firing activity.[2] The drug can be administered systemically or applied locally via microiontophoresis. [3] The change in the firing rate of these neurons in response to OPC-14523 administration provides insight into its agonist or antagonist properties at 5-HT1A autoreceptors.[3]

Conclusion

The preclinical data for OPC-14523 strongly support its development as a novel antidepressant. Its dual agonist activity at sigma and 5-HT1A receptors appears to confer a rapid onset of antidepressant-like effects in animal models, a significant potential advantage over existing therapies. The distinct mechanism of action, which does not rely on monoamine reuptake inhibition at behaviorally effective doses, suggests that OPC-14523 may offer a new therapeutic option for patients with major depressive disorder. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.



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